3'-(n-Propylthio)acetophenone

Description

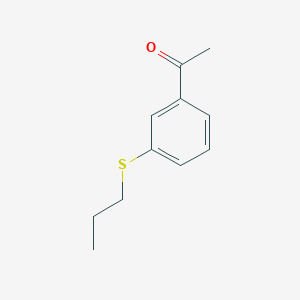

3'-(n-Propylthio)acetophenone (IUPAC name: 1-[3-(propylsulfanyl)phenyl]ethan-1-one) is an aromatic ketone derivative characterized by a propylthio (-S-C₃H₇) substituent at the meta position of the acetophenone phenyl ring. Its molecular formula is C₁₁H₁₄OS, with a molecular weight of 194.29 g/mol. This compound belongs to the broader class of substituted acetophenones, which are widely utilized in organic synthesis, pharmaceutical intermediates, and agrochemical research due to their versatile reactivity and structural tunability .

Acetophenone derivatives are notable for their roles as flavoring agents, fragrance components, and precursors in drug synthesis (e.g., anti-inflammatory agents like apocynin and paeonol) .

Properties

IUPAC Name |

1-(3-propylsulfanylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14OS/c1-3-7-13-11-6-4-5-10(8-11)9(2)12/h4-6,8H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGFFTGXCNBAIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC=CC(=C1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-(n-Propylthio)acetophenone typically involves the introduction of a propylthio group to the acetophenone structure. One common method is the nucleophilic substitution reaction where a suitable acetophenone derivative reacts with a propylthiol in the presence of a base. The reaction conditions often include a solvent such as dimethylformamide (DMF) and a base like sodium hydride (NaH) to facilitate the substitution.

Industrial Production Methods: On an industrial scale, the production of 3’-(n-Propylthio)acetophenone can be achieved through similar nucleophilic substitution reactions but optimized for large-scale operations. This may involve continuous flow reactors and the use of catalysts to enhance the reaction rate and yield. The choice of solvent and base can also be adjusted to ensure cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 3’-(n-Propylthio)acetophenone can undergo various chemical reactions, including:

Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the acetophenone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the acetophenone ring can be further functionalized.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

Substitution: Halogens, nitrating agents, sulfuric acid as catalyst.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated, nitrated acetophenone derivatives.

Scientific Research Applications

3’-(n-Propylthio)acetophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.

Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3’-(n-Propylthio)acetophenone involves its interaction with biological molecules through its reactive functional groups. The propylthio group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The acetophenone moiety can interact with various receptors and enzymes, influencing biological pathways.

Comparison with Similar Compounds

Acidity and Chelation

- This compound: The thioether group can participate in chelation with transition metals (e.g., Pd, Ni), making it valuable in catalytic cross-coupling reactions. However, its acidity (pKa ~10–12) is lower than sulfoxide or sulfone analogs due to reduced electron withdrawal .

- 3'-(Trifluoromethyl)acetophenone: The -CF₃ group increases acidity (pKa ~3–5), facilitating deprotonation in base-mediated reactions. This property is exploited in nucleophilic aromatic substitution .

Electrophilic Substitution

- Meta-Directing Effects: Substituents like -S-C₃H₇ and -CF₃ are meta-directing, but the trifluoromethyl group deactivates the ring more strongly, reducing reaction rates compared to the propylthio analog .

- Halogenated Derivatives: 3'-Chloroacetophenone undergoes slower electrophilic substitution than 3'-Methoxyacetophenone due to the electron-withdrawing -Cl versus electron-donating -OCH₃ .

Biological Activity

3'-(n-Propylthio)acetophenone is an organic compound belonging to the acetophenone class, characterized by the presence of a propylthio group at the third position of the acetophenone ring. This compound has garnered attention due to its potential biological activities, including enzyme inhibition and interactions with various biological molecules.

Chemical Structure

The structure of this compound can be represented as follows:

This indicates that the compound consists of nine carbon atoms, ten hydrogen atoms, one oxygen atom, and one sulfur atom.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with biological molecules, particularly proteins. The propylthio group can interact with thiol groups in proteins, potentially leading to enzyme inhibition. The acetophenone moiety may also engage with various receptors and enzymes, influencing multiple biological pathways.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on specific enzymes. For example:

- Inhibition of Aldose Reductase : Studies have shown that compounds with similar structures can inhibit aldose reductase, an enzyme involved in glucose metabolism. This inhibition is significant in conditions such as diabetes where high glucose levels lead to complications.

- Protein Interactions : The ability of this compound to form covalent bonds with proteins suggests potential applications in drug design for targeting specific enzymes involved in disease pathways.

Antimicrobial Activity

Preliminary studies have suggested that this compound may possess antimicrobial properties. Compounds with similar thioether functionalities have been reported to exhibit activity against various bacterial strains, including:

- Staphylococcus aureus : Some derivatives have demonstrated moderate activity against both methicillin-sensitive and methicillin-resistant strains .

- Candida albicans : Similar compounds have shown efficacy against fungal strains, indicating a broad spectrum of antimicrobial activity .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Acetophenone | C8H8O | Used widely as a precursor in organic synthesis |

| 4'-Methylthioacetophenone | C9H10OS | Similar reactivity; potential enzyme inhibitor |

| 3'-Chloroacetophenone | C8H7ClO | Known for its use in pharmaceuticals |

| This compound | C9H10OS | Unique due to propylthio group; potential enzyme inhibitor |

The presence of the propylthio group in this compound distinguishes it from other acetophenones, imparting distinct chemical reactivity and biological activity.

Synthesis and Applications

Research has demonstrated various synthetic routes for producing this compound. A common method involves nucleophilic substitution where a suitable acetophenone derivative reacts with propylthiol in the presence of a base such as sodium hydride (NaH). This method is optimized for large-scale production using continuous flow reactors.

Future Directions

The potential applications of this compound in medicinal chemistry warrant further investigation. Future studies could focus on:

- Detailed Mechanistic Studies : Understanding the specific interactions between this compound and target proteins.

- In Vivo Studies : Evaluating the biological effects in living organisms to assess therapeutic potential.

- Development of Derivatives : Creating analogs with enhanced activity or reduced toxicity for pharmaceutical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.